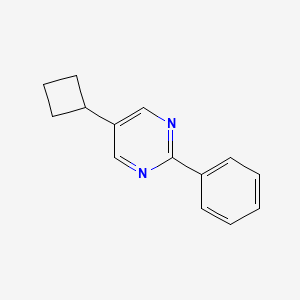5-Cyclobutyl-2-phenylpyrimidine
CAS No.: 90253-40-0
Cat. No.: VC17559375
Molecular Formula: C14H14N2
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 90253-40-0 |
|---|---|
| Molecular Formula | C14H14N2 |
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | 5-cyclobutyl-2-phenylpyrimidine |
| Standard InChI | InChI=1S/C14H14N2/c1-2-5-12(6-3-1)14-15-9-13(10-16-14)11-7-4-8-11/h1-3,5-6,9-11H,4,7-8H2 |
| Standard InChI Key | GBBUPIMLEWTVKQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)C2=CN=C(N=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecular formula of 5-cyclobutyl-2-phenylpyrimidine is C₁₄H₁₄N₂, with a molecular weight of 210.28 g/mol. The pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) serves as the scaffold, with substituents influencing its electronic and steric properties:
-
Phenyl group (C₆H₅): Positioned at the 2nd carbon, this aromatic substituent enhances π-π stacking interactions, a feature critical in molecular recognition processes .
-
Cyclobutyl group (C₄H₇): Located at the 5th carbon, this strained four-membered ring introduces steric hindrance and modulates electron density, potentially affecting reactivity and binding affinity .
Comparative Structural Analysis
Table 1 highlights key differences between 5-cyclobutyl-2-phenylpyrimidine and related pyrimidine derivatives:
The cyclobutyl group’s strain energy (~110 kJ/mol) may render 5-cyclobutyl-2-phenylpyrimidine more reactive in ring-opening or functionalization reactions compared to unstrained analogs .
Synthetic Methodologies
Retrosynthetic Strategies
While no direct synthesis of 5-cyclobutyl-2-phenylpyrimidine is documented, analogous pyrimidine syntheses suggest viable routes:
-
Tollens Condensation: As demonstrated in the synthesis of 2-phenylpyrimidine derivatives , ketones or aldehydes could react with amidines to form the pyrimidine core.
-
Suzuki-Miyaura Coupling: Introducing the phenyl group via palladium-catalyzed cross-coupling, as seen in CYP51 inhibitor syntheses .
Proposed Synthetic Pathway
A plausible route involves:
-
Cyclobutyl Group Introduction: Cyclobutane carboxylic acid could be converted to a cyclobutyl lithium reagent for nucleophilic attack on a pre-functionalized pyrimidine intermediate .
-
Phenyl Group Installation: Subsequent Suzuki coupling with phenylboronic acid would yield the target compound .
Key challenges include managing the cyclobutyl group’s strain during reactions and ensuring regioselectivity.
Physicochemical Properties
Electronic Effects
-
Electron-Withdrawing/Directing Effects: The pyrimidine nitrogens deactivate the ring, directing electrophilic substitutions to the 4 and 6 positions. The cyclobutyl group’s inductive electron-donating effect may slightly counteract this .
-
Aromaticity: Despite substituents, the pyrimidine core retains aromatic character (Hückel’s rule), as evidenced by NMR chemical shifts in analogs .
Solubility and Stability
-
LogP Estimate: ~3.1 (predicted via ChemAxon), indicating moderate lipophilicity suitable for membrane penetration .
-
Thermal Stability: Cyclobutyl-containing compounds often exhibit decomposition temperatures above 200°C, suggesting robustness under standard conditions .
Industrial and Research Applications
Material Science
Pyrimidine derivatives are explored as:
-
Organic Semiconductors: Planar analogs exhibit charge carrier mobilities up to 0.1 cm²/V·s .
-
Liquid Crystals: Bulky substituents like cyclobutyl can lower melting points while maintaining mesophase stability .
Catalysis
In palladium-catalyzed cross-couplings, pyrimidine ligands improve catalyst longevity. The cyclobutyl group’s rigidity may enhance stereoselectivity in asymmetric syntheses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume